5-Fluoro-3-n-hexyloxybenzoic acid
Overview
Description
5-Fluoro-3-n-hexyloxybenzoic acid is a chemical compound with the molecular formula C13H17FO3 . It is a complex organic molecule that contains fluorine and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The molecular weight is approximately 240.2706832 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H17FO3), and molecular weight (240.2706832) . Other specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Insecticidal Activity
5-Fluoro-3-n-hexyloxybenzoic acid has been involved in the synthesis of 1,3,4-oxadiazoles, showing potential insecticidal activity against crop pests. This involves a process starting from 4-Fluoro-3-phenoxybenzaldehyde and includes steps like esterification, hydrazinolysis, and reaction with aryl acid chlorides (Mohan et al., 2004).
Plant Disease Resistance
In research on plant disease resistance, particularly systemic acquired resistance (SAR), derivatives of salicylic acid including this compound have been evaluated. The study explored their structure-activity profile using inducible PR proteins and plant resistance to tobacco mosaic virus as markers (Silverman et al., 2005).
Antitumor Activity
Research has been conducted on amino acid ester derivatives containing 5-fluorouracil, synthesized using various compounds including this compound. These compounds were tested for in vitro antitumor activity against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).
Synthesis of Borono-5-fluorobenzoic Acid
Biodegradation Study
A study on fluorobenzoate biodegradation by Sphingomonas sp. HB-1 involved analyzing compounds like this compound. This research focused on the biodegradation of 3-fluorobenzoate and identified several fluorinated compounds during this process (Boersma et al., 2004).
Drug Loading and Release
A robust, microporous MOF based on 5-fluorouracil demonstrated an outstanding loading capacity and satisfactory release capability for 5-fluorouracil, suggesting potential as a drug carrier (Bag et al., 2016).
Properties
IUPAC Name |
3-fluoro-5-hexoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-2-3-4-5-6-17-12-8-10(13(15)16)7-11(14)9-12/h7-9H,2-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIHJWAPCXGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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